N,N-dimethyl-1-(o-tolyl)methanesulfonamide N,N-dimethyl-1-(o-tolyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9847726
InChI: InChI=1S/C10H15NO2S/c1-9-6-4-5-7-10(9)8-14(12,13)11(2)3/h4-7H,8H2,1-3H3
SMILES: CC1=CC=CC=C1CS(=O)(=O)N(C)C
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol

N,N-dimethyl-1-(o-tolyl)methanesulfonamide

CAS No.:

Cat. No.: VC9847726

Molecular Formula: C10H15NO2S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1-(o-tolyl)methanesulfonamide -

Specification

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
IUPAC Name N,N-dimethyl-1-(2-methylphenyl)methanesulfonamide
Standard InChI InChI=1S/C10H15NO2S/c1-9-6-4-5-7-10(9)8-14(12,13)11(2)3/h4-7H,8H2,1-3H3
Standard InChI Key JTRSIVYFZKVJKV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CS(=O)(=O)N(C)C
Canonical SMILES CC1=CC=CC=C1CS(=O)(=O)N(C)C

Introduction

Chemical Structure and Molecular Identity

Structural Features

N,N-Dimethyl-1-(o-tolyl)methanesulfonamide features a methanesulfonamide group (SO2N(CH3)2-\text{SO}_2\text{N}(\text{CH}_3)_2) attached to an o-tolyl moiety (2-methylphenyl). The ortho-methyl group on the aromatic ring introduces steric effects that influence its reactivity and intermolecular interactions . The compound’s SMILES notation, CC1=CC=CC=C1CS(=O)(=O)N(C)C\text{CC1=CC=CC=C1CS(=O)(=O)N(C)C}, and InChIKey, JTRSIVYFZKVJKV-UHFFFAOYSA-N\text{JTRSIVYFZKVJKV-UHFFFAOYSA-N}, provide unambiguous representations of its connectivity .

Table 1: Molecular Identity and Descriptors

PropertyValueSource
Molecular FormulaC10H15NO2S\text{C}_{10}\text{H}_{15}\text{NO}_{2}\text{S}
Molecular Weight213.30 g/mol
CAS Number17741242 (PubChem CID)
XLogP3-AA1.4
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Sulfonamide Group: Participates in nucleophilic substitution reactions, enabling modifications at the sulfur center.

  • Aromatic Ring: The electron-donating methyl group in the ortho position directs electrophilic substitution to the para position relative to the sulfonamide linkage.

Physicochemical Properties

Computed Properties

Quantum-chemical calculations and experimental data provide insights into its behavior:

  • Solubility: Predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) due to the sulfonamide’s polar nature.

  • Lipophilicity: The XLogP3-AA value of 1.4 indicates moderate hydrophobicity, suggesting balanced membrane permeability .

Table 2: Key Physicochemical Parameters

ParameterValueSource
Exact Mass213.08234989 Da
Topological Polar Surface Area45.8 Ų
Heavy Atom Count14

Comparative Analysis with Structural Analogs

Ortho vs. Para Isomerism

Comparing N,N-dimethyl-1-(o-tolyl)methanesulfonamide with its para isomer (CAS 950234-66-9) reveals distinct physicochemical behaviors:

  • Steric Effects: The ortho-methyl group introduces steric hindrance, reducing rotational freedom and altering crystal packing.

  • Electronic Effects: Electron density on the aromatic ring differs, influencing reactivity in electrophilic substitutions .

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